molecular formula C13H11BrN2O2 B11806372 Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate

Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate

Cat. No.: B11806372
M. Wt: 307.14 g/mol
InChI Key: QOZFCLHLSAJUMU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a bromophenyl group attached to the pyrimidine ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrimidine moieties. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects .

Similar Compounds:

  • Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate

Comparison: this compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom is larger and more polarizable, which can enhance interactions with biological targets and potentially lead to different pharmacological profiles .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCLHLSAJUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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